(5Z)-5-{3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5Z)-5-({3-CHLORO-5-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-CHLORO-5-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the core diazinane trione structure, followed by the introduction of the chlorinated and ethoxy-substituted phenyl groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-5-({3-CHLORO-5-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce new functional groups into the phenyl rings.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-CHLORO-5-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Cinnamodendron dinisii essential oil: Contains bioactive compounds used in food packaging.
Uniqueness
The uniqueness of (5Z)-5-({3-CHLORO-5-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its complex structure and the specific combination of functional groups, which confer distinct chemical and biological properties not found in simpler or less substituted analogs.
Properties
Molecular Formula |
C29H27ClN2O6 |
---|---|
Molecular Weight |
535.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C29H27ClN2O6/c1-4-36-25-17-20(16-24(30)26(25)38-14-13-37-22-11-7-19(3)8-12-22)15-23-27(33)31-29(35)32(28(23)34)21-9-5-18(2)6-10-21/h5-12,15-17H,4,13-14H2,1-3H3,(H,31,33,35)/b23-15- |
InChI Key |
GRUQAFVGAQOQJP-HAHDFKILSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)Cl)OCCOC4=CC=C(C=C4)C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)Cl)OCCOC4=CC=C(C=C4)C |
Origin of Product |
United States |
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